

Physicochemical Properties of Vinleurosine Sulfate: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Vinleurosine sulfate*

Cat. No.: *B12352629*

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For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the core physicochemical properties of **Vinleurosine sulfate**, an antineoplastic vinca alkaloid.

Vinleurosine sulfate, a dimeric indole alkaloid derived from the Madagascar periwinkle (*Catharanthus roseus*), is a key compound in cancer research due to its antimitotic activity.^[1]^[2] Its efficacy and behavior in experimental settings are intrinsically linked to its physical and chemical characteristics. This guide summarizes key quantitative data, outlines detailed experimental protocols for their determination, and provides visual representations of its mechanism of action and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of **Vinleurosine sulfate** are summarized in the tables below. It is important to note that while data for **Vinleurosine sulfate** is provided where available, some properties are extrapolated from the closely related and more extensively studied vinca alkaloid, Vincristine sulfate.

Identifier	Value
Chemical Name	Vinleurosine sulfate
Synonyms	Leurosine sulfate
CAS Number	54081-68-4[3]
Molecular Formula	C ₄₆ H ₅₆ N ₄ O ₉ · H ₂ SO ₄ [3]
Molecular Weight	907.04 g/mol [3]
Appearance	White to light yellow or brown powder.[2]

Table 1: General Identifiers for **Vinleurosine Sulfate**.

Property	Value	Notes
Melting Point	Approx. 273-281 °C	Data for the closely related Vincristine sulfate.[4] Pure Vinleurosine base has a reported melting point of 211-216 °C.[5]
Solubility		
Water	Freely soluble	Qualitative data for Vincristine sulfate.[6][7] Quantitative data for Vincristine sulfate is reported as ≥10 mg/mL[8] and 50 mg/mL.[4]
DMSO	Soluble	Quantitative data for the related Vincristine sulfate is approximately 5 mg/mL.[9]
Ethanol	Slightly soluble	Qualitative data for Vincristine sulfate.[6][7]
Methanol	Soluble	Quantitative data for the related Vincristine sulfate is 20 mg/mL.[4]
pKa	Not explicitly found for Vinleurosine.	Vinca alkaloids are generally considered to be weak bases.
Stability	Relatively stable in aqueous solution at or below room temperature.[10]	Studies on the related Vinblastine sulfate show a half-life (t_{90}) of 150 days at 25°C and 16.6 days at 37°C in aqueous solution.[10][11] Degradation is influenced by pH and light.[11]

Table 2: Physicochemical Data for **Vinleurosine Sulfate**.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for reproducible research. The following sections detail standardized experimental protocols that can be adapted for

Vinleurosine sulfate.

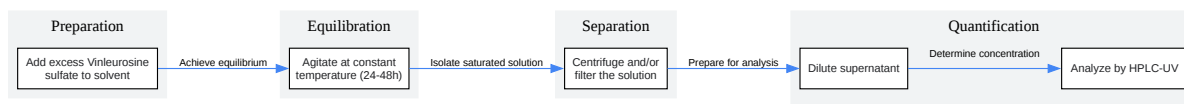
Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Principle: A supersaturated solution of the compound is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Methodology:

- **Preparation:** Add an excess amount of **Vinleurosine sulfate** powder to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed, inert container (e.g., glass vial).
- **Equilibration:** Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** Separate the undissolved solid from the solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and determine the concentration of **Vinleurosine sulfate** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).



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Fig. 1: Workflow for Solubility Determination.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically have a sharp melting range, while impurities broaden and depress the melting point.

Methodology:

- **Sample Preparation:** Place a small amount of dry **Vinleurosine sulfate** powder into a capillary tube, ensuring it is well-packed.
- **Apparatus Setup:** Place the capillary tube in a melting point apparatus.
- **Heating:** Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower rate (e.g., 1-2°C per minute) near the expected melting point for an accurate determination.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is crucial for determining the degradation profile of a drug substance under various stress conditions.

Principle: The method must be able to separate the intact drug from its degradation products, allowing for the accurate quantification of the remaining drug over time.

Methodology:

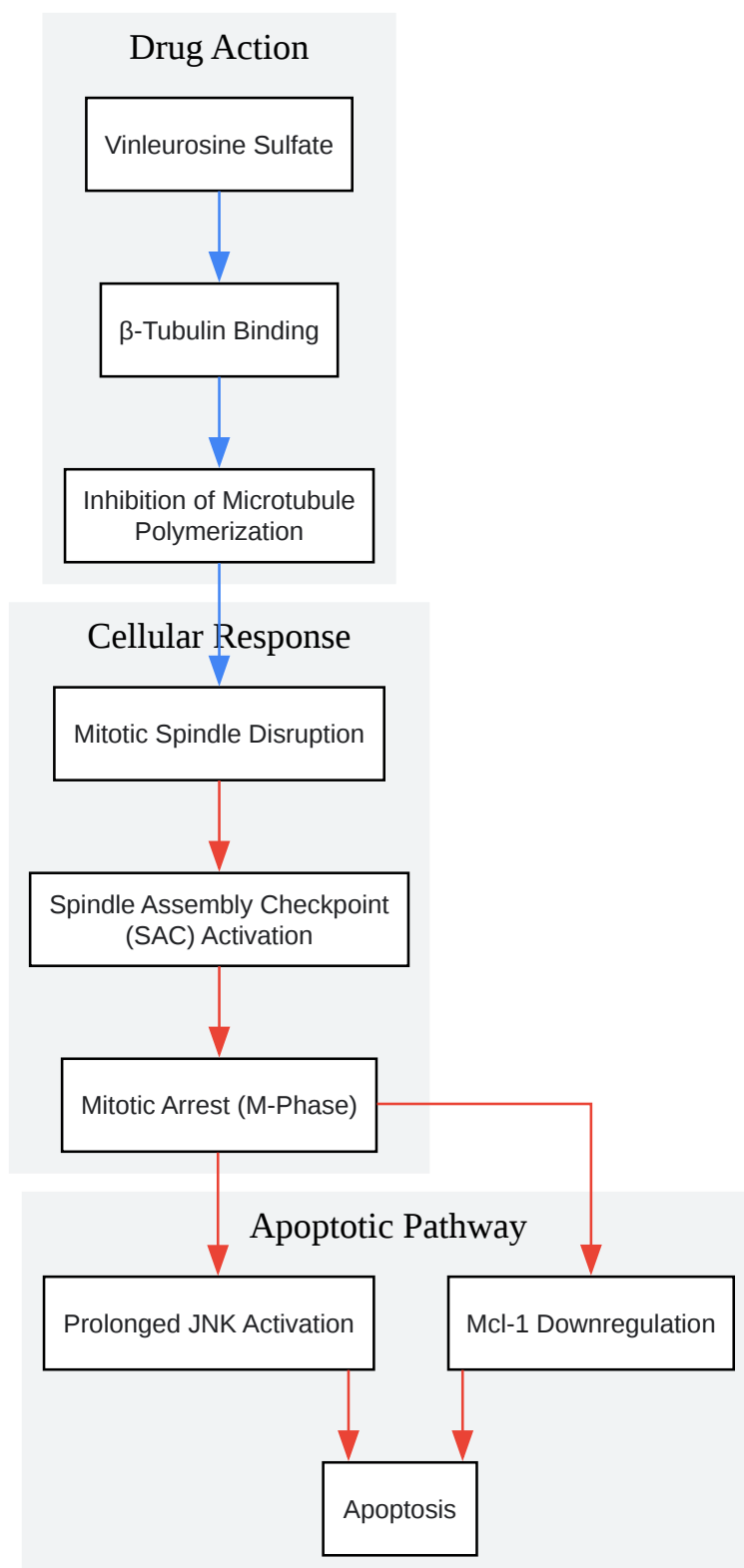
- **Solution Preparation:** Prepare solutions of **Vinleurosine sulfate** in relevant media (e.g., aqueous buffers of different pH values).
- **Stress Conditions:** Subject the solutions to various stress conditions, including:
 - **Acidic and Basic Hydrolysis:** Incubate solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at a controlled temperature.
 - **Oxidation:** Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
 - **Thermal Degradation:** Store the solution at elevated temperatures (e.g., 60°C).
 - **Photostability:** Expose the solution to UV and visible light.
- **Time-Point Analysis:** At specified time intervals, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to an appropriate concentration.
- **HPLC Analysis:** Analyze the samples using a validated stability-indicating HPLC method. The method typically involves a C18 reversed-phase column and a gradient elution with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where **Vinleurosine sulfate** has significant absorbance.
- **Data Analysis:** Quantify the peak area of the intact **Vinleurosine sulfate** and any degradation products. The degradation kinetics can be determined by plotting the concentration of the remaining drug against time.

Mechanism of Action: Signaling Pathway

Vinleurosine sulfate, like other vinca alkaloids, exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. This leads to mitotic arrest and subsequent apoptosis (programmed cell death).

The key steps in the signaling pathway are:

- Tubulin Binding: **Vinleurosine sulfate** binds to β -tubulin, a subunit of microtubules.[\[12\]](#)
- Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle.[\[13\]](#)[\[14\]](#)
- Mitotic Arrest: The failure of proper mitotic spindle formation activates the Spindle Assembly Checkpoint (SAC), leading to an arrest of the cell cycle in the M-phase (mitosis).[\[15\]](#)[\[16\]](#)
- Downstream Signaling: Prolonged mitotic arrest triggers a cascade of downstream events, including the activation of c-Jun N-terminal kinase (JNK) and the downregulation of the anti-apoptotic protein Mcl-1.[\[17\]](#)
- Apoptosis: The culmination of these events is the induction of apoptosis, leading to the death of the cancer cell.[\[18\]](#)



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Fig. 2: Signaling Pathway of **Vinleurosine Sulfate**.

This technical guide provides a foundational understanding of the physicochemical properties of **Vinleurosine sulfate** for research applications. Adherence to standardized experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing cancer research and drug development.

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